Nickel bis(sulphamidate)

Electroforming Electroplating internal stress Dimensional stability

Standard nickel plating baths (Watts, sulfate) produce deposits with internal stress of 125-185 MPa, causing warpage and delamination in thick electroforms. Nickel sulfamate is the only bath chemistry delivering intrinsic low-stress deposits (0-55 MPa) at high current density (up to 16 A/dm²). • 99.9% pure nickel deposits-essential for MEMS structural films and PCB gold underlayers. • Tunable hardness (150-310 DPH) with tensile strength 415-625 MPa for dimensional restoration. • Supplied as 50% w/w aqueous solution or ≥98% tetrahydrate crystals; ambient storage; ships under UN 3077/3082 Class 9.

Molecular Formula H3NNiO3S
Molecular Weight 155.79 g/mol
Cat. No. B8180324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel bis(sulphamidate)
Molecular FormulaH3NNiO3S
Molecular Weight155.79 g/mol
Structural Identifiers
SMILESNS(=O)(=O)O.[Ni]
InChIInChI=1S/H3NO3S.Ni/c1-5(2,3)4;/h(H3,1,2,3,4);
InChIKeyDITXJPASYXFQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Bis(sulphamidate) (Nickel Sulfamate): Technical Specifications and Procurement Considerations for Precision Electroplating


Nickel bis(sulphamidate), commonly designated as nickel(II) sulfamate (CAS 13770-89-3, anhydrous; CAS 124594-15-6, tetrahydrate), is the nickel salt of sulfamic acid with the molecular formula Ni(NH₂SO₃)₂ and a molecular weight of 250.85 g/mol (anhydrous) [1]. It is supplied as green to blue-green crystals or, more commonly, as a concentrated 50% w/w aqueous solution for direct bath make-up, and is miscible with water . The compound serves as the principal nickel-ion source in sulfamate-based electroplating and electroforming baths, distinguished within the broader class of nickel plating chemistries—including Watts (nickel sulfate–chloride), all-chloride, and sulfate-only baths—by its capacity to generate electrodeposits with markedly lower internal stress, higher purity, and a wider operable current density window [1].

Why Nickel Sulfamate Cannot Be Simply Exchanged for Watts Nickel or Nickel Sulfate: Parameter-Level Differentiation


Nickel electroplating baths are not interchangeable drop-in solutions. The choice of nickel salt—sulfamate, sulfate (Watts), or chloride—fundamentally dictates the internal stress state, tensile strength, hardness, and purity of the electrodeposited nickel layer [1]. A Watts bath (nickel sulfate + nickel chloride) routinely produces deposits with internal stress levels many-fold higher than those from a sulfamate bath, rendering Watts-derived coatings unsuitable for electroforming applications where dimensional fidelity and absence of post-deposition warpage are paramount [1]. Similarly, conventional nickel sulfate plating yields a lower-purity deposit with inferior mechanical properties [2]. Because these distinctions arise from the innate electrochemistry of the sulfamate anion and the decomposition pathway at the anode—not merely from additive packages—no simple substitution of bath components can replicate the stress, purity, and current-density response profile of a well-operated nickel sulfamate bath. The quantitative evidence below substantiates exactly where and by what margin differentiation is observed [1][2].

Quantitative Differentiation Evidence: Nickel Bis(sulphamidate) vs. Watts, Sulfate, and Chloride Nickel Baths


Internal Stress: Nickel Sulfamate Deposits Exhibit 0–55 MPa vs. Watts Nickel at 125–185 MPa

Nickel sulfamate baths produce electrodeposits with internal stress in the range 0–55 MPa, whereas Watts nickel baths operating under comparable conditions generate internal stress of 125–185 MPa—a minimum 2.3× difference at the lower bound and over 3× at the upper bound [1]. This finding is corroborated by Nihon Kagaku Sangyo's independent technical report, which states that nickel sulfamate baths yield a stable internal stress of ≤10 kg/mm² (≈98 MPa) even as current density increases, while Watts bath stress rises steeply with current density [2]. Furthermore, US Patent 3,374,154 demonstrates that under controlled anodic oxidation, nickel sulfamate baths can produce semi-bright deposits with essentially zero internal stress—a condition unattainable in unmodified Watts or sulfate baths [3].

Electroforming Electroplating internal stress Dimensional stability

Tensile Strength: Nickel Sulfamate Deposits Achieve 415–625 MPa Compared to 345–485 MPa for Watts Nickel

The Surface Finishing reference document reports that nickel sulfamate electrodeposits exhibit tensile strength in the range 415–625 MPa, whereas Watts nickel deposits yield 345–485 MPa under comparable conditions [1]. This represents a minimum gain of 70 MPa (≈20% increase at the lower bound) and a potential improvement exceeding 140 MPa at the upper range. Independent studies on nanocrystalline nickel produced from sulfamate baths report even higher values: bulk nc-Ni from a sulfamate bath achieved an ultimate tensile strength (UTS) of 1,006 MPa with 8.8% ductility, and with saccharin addition, UTS of 1.2 GPa at 15% elongation has been demonstrated [2]. These values significantly exceed tensile strengths typically reported for electrodeposits from sulfate-based baths, which frequently exhibit brittle fracture behavior devoid of a ductile dimple pattern [2].

Mechanical properties of electrodeposits Tensile strength Electroforming durability

Deposit Purity: Sulfamate Nickel Deposits at 99.9% Pure Ni vs. Lower-Grade Sulfate Nickel

Nickel sulfamate plating produces a dense, uniform layer of 99.9% pure nickel on the substrate, a purity level not attained by conventional nickel sulfate or Watts-type plating processes [1]. This near-elemental nickel composition directly enhances corrosion resistance, thermal conductivity (withstanding temperatures up to ~1,400 °C), and solderability, making sulfamate nickel an effective diffusion barrier for secondary precious-metal plating (e.g., gold, silver) on circuit boards [1][2]. In contrast, nickel sulfate plating produces a thinner, less pure nickel layer that is primarily suited to decorative applications but lacks the durability and machinability demanded by engineering and aerospace specifications [1][2].

Nickel deposit purity Corrosion resistance High-purity electroplating

Deposition Rate: Nickel Sulfamate (NSA) Outperforms Nickel Sulfate (NS) in Ni–B Alloy Electroplating Across All Conditions

In a systematic head-to-head study of nanocrystalline Ni–B alloy coatings electrodeposited from nickel sulfamate (NSA) and nickel sulfate (NS) baths under varying temperatures and current densities, the NSA bath system delivered higher deposition rates than the NS counterpart under all conditions tested [1]. This rate advantage was attributed to the formation of a nickel–ammonium complex in the NSA electrolyte, which adsorbs more rapidly onto the cathode surface than uncomplexed nickel ions, accelerating metal-ion reduction kinetics [1]. The NSA system simultaneously produced coatings with lower boron content and maintained a preferred Ni(111) crystallographic orientation at elevated temperatures (60 °C), whereas the NS bath exhibited significant changes in surface texture and an abrupt increase in grain size under the same high-temperature conditions, indicating poorer process stability [1].

Ni–B alloy electroplating Deposition rate Sulfamate vs. sulfate

Hardness Control Range: Nickel Sulfamate Offers Broader Tunability (130–310 HV) vs. Watts Nickel (130–200 HV)

The Vickers hardness range accessible from nickel sulfamate baths is substantially broader than that from Watts baths. The Surface Finishing reference document reports sulfamate nickel hardness at 170–230 VPN under standard conditions, compared to 130–200 VPN for Watts nickel [1]. Independent research demonstrates that through systematic variation of temperature (from room temperature to 55 °C) and current density (10–40 mA/cm²), sulfamate nickel hardness can be extended from 150 DPH (≈150 HV) up to 310 DPH (≈310 HV) [2]. This tunability is a direct consequence of the low-stress deposition mechanism inherent to the sulfamate anion, which permits the use of hardening additives (e.g., sodium naphthalene trisulfonate, saccharin) without excessive stress accumulation—a balance that is considerably more constrained in Watts baths, where hardening agents typically exacerbate internal stress to unacceptable levels [2].

Microhardness Electrodeposit tunability Wear resistance

Procurement-Relevant Application Scenarios for Nickel Bis(sulphamidate) (Nickel Sulfamate)


Electroforming of Precision Components (Metal Masks, Stampers, Moulds, and Screens)

The intrinsic low internal stress (0–55 MPa, vs. 125–185 MPa for Watts baths [1]) and the capability to achieve near-zero stress through process control [2] make nickel sulfamate the bath chemistry of choice for electroforming applications. Electroformed metal masks, record stampers, plastic injection moulds, and intricate filters and screens demand exact dimensional replication of the mandrel; any residual stress in the deposit causes distortion upon separation, rendering the part unusable. The ability to operate at higher current densities (up to 16 A/dm² or more) without the stress penalty that plagues Watts baths [1] additionally shortens deposition cycle times for thick electroforms (typically 50–500 μm).

Micro-Electro-Mechanical Systems (MEMS) Structural Layers

MEMS device fabrication frequently employs nickel sulfamate electroplating to produce low-stress, high-hardness nickel structural films [3]. The quantitative evidence confirms that sulfamate baths can deliver a combination of internal stress below 55 MPa [1] and hardness values tunable from 150 to 310 DPH [4]—both critical for free-standing microstructures such as cantilevers, bridges, and micro-gears that must retain their geometry after sacrificial-layer release. With optimized low-concentration sulfamate formulations (e.g., 50 g/dm³ nickel sulfamate), pure nickel films with hardness of 459 HV and tensile strength of 1,306 MPa have been reported [3], exceeding the mechanical requirements for most MEMS actuator and sensor applications and justifying procurement of high-purity nickel sulfamate for microfabrication foundries.

Salvage and Heavy Build-Up Plating for Worn Industrial Components

Nickel sulfamate baths support high cathode current densities (2–20 A/dm² with appropriate agitation) and deliver deposition rates that exceed those of sulfate-based baths [4], enabling rapid build-up of thick nickel layers (often >250 μm) for dimensional restoration of worn shafts, rollers, and hydraulic components. The deposit's 99.9% purity [5], combined with its low internal stress even at substantial thicknesses, ensures that the restored component does not crack or delaminate under service loads. The tunable hardness range (up to 310 HV) [4] further permits the plated layer to match or exceed the wear resistance of the original substrate material.

High-Purity Nickel Underlayer for Precious-Metal Plating on Electronics

In printed circuit board (PCB) and connector manufacturing, nickel sulfamate provides a 99.9% pure nickel diffusion barrier between the base metal (copper or copper alloy) and the final precious-metal finish (gold, silver, palladium) [5]. The near-elemental purity minimizes the risk of intermetallic compound formation at the interface that can compromise solder joint reliability. The superior tensile strength (415–625 MPa) [1] and ductility of sulfamate nickel deposits ensure that the underlayer withstands subsequent thermal cycling and mechanical flexing without cracking, a failure mode frequently observed with lower-purity sulfate nickel underlayers [5].

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